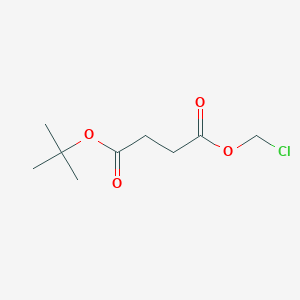

tert-Butyl (chloromethyl) succinate

Vue d'ensemble

Description

“tert-Butyl (chloromethyl) succinate” is a chemical compound with the CAS number 432037-43-9 . It has a molecular weight of 222.67 and its IUPAC name is tert-butyl chloromethyl succinate . The physical form of this compound is liquid .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (chloromethyl) succinate” is represented by the linear formula C9H15ClO4 . The InChI code for this compound is 1S/C9H15ClO4/c1-9(2,3)14-8(12)5-4-7(11)13-6-10/h4-6H2,1-3H3 .Physical And Chemical Properties Analysis

“tert-Butyl (chloromethyl) succinate” is a liquid at room temperature . It has a molecular weight of 222.67 and a molecular formula of C9H15ClO4 .Applications De Recherche Scientifique

- Application Summary: This research focuses on a catalytic protocol for mild OtBu deprotection using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane. Magic blue catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .

- Methods of Application: The method does not require high temperatures, transition metals, or strong acidic or basic catalysts, making it suitable for structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates .

- Results or Outcomes: The method achieved a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .

- Application Summary: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

- Methods of Application: The specific methods of application are not detailed in the abstract, but the article suggests that the tert-butyl group has implications in biosynthetic and biodegradation pathways .

- Results or Outcomes: The outcomes of these applications are not specified in the abstract .

Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates

The tert-Butyl Group in Chemistry and Biology

- Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds

- Application Summary: This research focuses on the non-directed catalytic hydroxylation of sterically congested primary C−H bonds. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .

- Methods of Application: The method involves the use of an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .

- Results or Outcomes: The method achieved site-selective and product chemoselective hydroxylation of the tert-butyl group with a broad reaction scope, delivering primary alcohols as largely dominant products in preparative yields . Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .

- Modulation of Supramolecular Structure by Stepwise Removal of tert-Butyl Groups

- Application Summary: This research focuses on the modulation of supramolecular structure by stepwise removal of tert-butyl groups from tetraazaperopyrene derivatives on Ag (111). The tert-butyl group can modulate the self-assembly behavior of organic molecules on surfaces .

- Methods of Application: The method involves precisely controlling the removal amount of tert-butyl groups in tetraazaperopyrene derivatives by stepwise annealing on Ag (111). The evolution of supramolecular self-assembly was successfully realized .

- Results or Outcomes: The work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

Safety And Hazards

This compound is associated with several safety hazards. It has been classified under GHS05, indicating that it is corrosive . The compound’s hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .

Propriétés

IUPAC Name |

4-O-tert-butyl 1-O-(chloromethyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO4/c1-9(2,3)14-8(12)5-4-7(11)13-6-10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHMWPBRDVLBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595289 | |

| Record name | tert-Butyl chloromethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (chloromethyl) succinate | |

CAS RN |

432037-43-9 | |

| Record name | tert-Butyl chloromethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

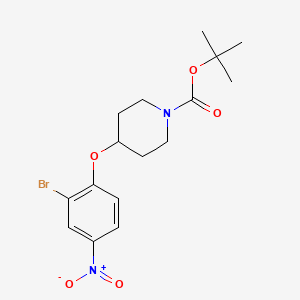

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)